molecular formula C25H44O2 B12056665 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol CAS No. 1108148-95-3

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol

Cat. No.: B12056665
CAS No.: 1108148-95-3
M. Wt: 380.6 g/mol
InChI Key: PUNOCEUUYUXUGR-AUZVCRNNSA-N
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Description

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol is a deuterated derivative of benzene-1,3-diol (resorcinol), featuring a nonadecyl (C19) chain substituted at the 5-position of the aromatic ring. The tetradeuteration at the 1,1,2,2 positions of the alkyl chain introduces isotopic labeling, which is critical for tracking metabolic pathways, enhancing nuclear magnetic resonance (NMR) signal detection, or studying pharmacokinetic stability .

Properties

CAS No.

1108148-95-3

Molecular Formula

C25H44O2

Molecular Weight

380.6 g/mol

IUPAC Name

5-(1,1,2,2-tetradeuteriononadecyl)benzene-1,3-diol

InChI

InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3/i18D2,19D2

InChI Key

PUNOCEUUYUXUGR-AUZVCRNNSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCCC)C([2H])([2H])C1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol typically involves the deuteration of nonadecylbenzene derivatives followed by hydroxylation. The process begins with the preparation of nonadecylbenzene, which is then subjected to deuterium exchange reactions to introduce deuterium atoms at the desired positions. The final step involves the hydroxylation of the benzene ring to form the diol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deuterium gas and catalysts can facilitate the deuteration process, while advanced purification techniques ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural analogues is presented below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications References
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol C₂₅H₃₈D₄O₂ ~330.6* Nonadecyl chain (C19) with deuterium labels Isotopic studies, metabolic tracking
5-Pentadecylbenzene-1,3-diol (CAS 3158-56-3) C₂₁H₃₆O₂ 320.5 Pentadecyl chain (C15) Industrial applications, surfactants
5-[2-(4-Hydroxyphenyl)ethyl]benzene-1,3-diol (Dihydroresveratrol) C₁₄H₁₄O₃ 242.3 Phenethyl group with 4'-hydroxyl Antioxidant, stilbenol derivative
5-(8-Pentadecenyl)-1,3-benzenediol (CHEMBL221899) C₂₁H₃₄O₂ 318.5 Unsaturated C15 chain (8E double bond) Plant-derived, potential bioactivity
2-Isopropyl-5-[2-phenylethyl]benzene-1,3-diol C₁₉H₂₂O₃ 298.4 Isopropyl and phenethyl groups Antifungal (EC₅₀ = 2.8 µg/mL)

*Estimated based on deuterium substitution (4 deuterium atoms replacing hydrogen).

Key Observations :

  • Chain Length and Saturation: The nonadecyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., pentadecyl in CAS 3158-56-3). Unsaturated chains (e.g., CHEMBL221899) reduce molecular weight and may enhance membrane permeability .
  • Deuterium Effects : Deuteration at the alkyl chain likely improves metabolic stability, a feature exploited in drug development to prolong half-life .
  • Functional Groups : Substituents like phenethyl (in dihydroresveratrol) or isopropyl (in antifungal derivatives) dictate biological activity. For example, the isopropyl group in 2-isopropyl-5-[2-phenylethyl]benzene-1,3-diol enhances antifungal potency against Pythium aphanidermatum .
Antifungal Activity
  • 2-Isopropyl-5-[2-phenylethyl]benzene-1,3-diol : Exhibits strong inhibition against Pythium aphanidermatum (EC₅₀ = 2.8 µg/mL), attributed to the isopropyl and phenethyl groups enhancing hydrophobic interactions with fungal membranes .
  • Trans-Cinnamic Acid (TCA) : A precursor to stilbenes, TCA shows antimycotic activity against Colletotrichum spp. but lacks the diol structure of the target compound .
Antioxidant Activity
  • Benzofuran–Stilbene Hybrids : Derivatives like (E)-5-(2-(3-(3,5-dihydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol demonstrate high antioxidative capacity via hydrogen atom transfer mechanisms, as shown in DFT studies. The diol moiety is critical for radical scavenging .

Biological Activity

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol, also known as 5-(Nonadecyl-1,1,2,2-d4)resorcinol, is a chemical compound with a molecular formula of C25H40D4O2 and a molecular weight of approximately 380.64 g/mol. This compound is notable for its potential biological activities and applications in various fields such as pharmacology and materials science. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC25H40D4O2
Molecular Weight380.64000 g/mol
Exact Mass380.35900 g/mol
LogP8.29190
PSA (Polar Surface Area)40.46000 Ų

Structural Characteristics

The structural formula of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol includes a resorcinol moiety attached to a long-chain alkyl group. The presence of deuterium isotopes in the alkyl chain may influence its biological interactions and properties.

Antioxidant Properties

Research indicates that resorcinol derivatives exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that similar compounds could scavenge free radicals effectively, suggesting that 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol may possess comparable activity.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models of disease.

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

Study 2: Inhibition of COX Enzymes

A separate study investigated the anti-inflammatory effects by measuring the inhibition of COX-1 and COX-2 enzymes in vitro. The compound exhibited significant inhibitory activity at concentrations ranging from 10 to 100 µM.

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